4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Scientific Research Applications
- Application : Compound 19 selectively inhibits NF-κB activation in macrophage-like THP−1 cells. It demonstrates low general cytotoxicity and effectively suppresses IL-6 production (IC50 = 0.84 µM) and, to a lesser extent, TNFα production (IC50 = 4.0 µM). Notably, it blocks the translocation of the NF-κB dimer to the nucleus .
- Application : Compound 19 may interact with SDH, making it a potential target for pharmaceutical and agrochemical applications. Further investigations are needed to explore this avenue .
- Application : The fluorinated quinoline scaffold, including compound 19, has attracted attention. Researchers have explored various synthetic methods to access these derivatives, which could have applications in drug discovery and materials science .
NF-κB Inhibition
Targeting Succinate Dehydrogenase (SDH)
Fluorinated Quinolines
Stability of Phenylboronic Pinacol Esters
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 , which is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection .
Mode of Action
This compound significantly inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This interaction is crucial for the PRRSV to infect porcine alveolar macrophages (PAMs), the primary target of PRRSV .
Biochemical Pathways
It is known that the compound’s action disrupts the prrsv’s ability to infect pams by blocking its interaction with the cd163 receptor .
Action Environment
It is known that the compound’s efficacy against prrsv infection is dose-dependent , suggesting that its concentration in the environment could impact its effectiveness.
properties
IUPAC Name |
N-(3-anilinoquinoxalin-2-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-14-10-12-16(13-11-14)28(26,27)25-20-19(22-15-6-2-1-3-7-15)23-17-8-4-5-9-18(17)24-20/h1-13H,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPASQPULVTCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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